molecular formula C19H15ClFN3O3 B4504820 N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4504820
M. Wt: 387.8 g/mol
InChI Key: SUMWDDBIVAFWNJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O3 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 387.0785972 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Cardiac and Neuroprotective Properties

Compounds related to N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide have been investigated for their potential pharmacological benefits, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. An example includes the synthesis and activity analysis of pyridazino(4,5-b)indole-1-acetamide compounds, showcasing their versatility in drug development for various therapeutic areas (Habernickel, 2002).

Anti-inflammatory and Analgesic Effects

Some novel 2-pyrazoline analogues have shown potent anti-inflammatory effects mediated by inhibition of phospholipase A2. Crystallographic, in silico docking, and QSAR analysis of these compounds have indicated their potential as next-generation nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

Materials Science Applications

Photovoltaic Efficiency and Light Harvesting

Spectroscopic and quantum mechanical studies have been conducted on benzothiazolinone acetamide analogs, demonstrating their utility in photovoltaic cells as photosensitizers due to their good light harvesting efficiency. This research highlights the compound's potential in enhancing the performance of dye-sensitized solar cells (DSSCs) (Mary et al., 2020).

Environmental Science Applications

Herbicide Activity and Soil Interaction

Research into the environmental behavior of chloroacetamide herbicides and their metabolites provides insights into the interactions with soil and water ecosystems. This includes studies on the reception and activity of acetochlor and related compounds in soil, affected by factors such as wheat straw coverage and irrigation, highlighting their environmental fate and impact (Banks & Robinson, 1986).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c1-27-17-10-13(21)4-7-15(17)16-8-9-19(26)24(23-16)11-18(25)22-14-5-2-12(20)3-6-14/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMWDDBIVAFWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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N-(4-chlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.